molecular formula C9H8S B081734 7-Methylbenzo[b]thiophene CAS No. 14315-15-2

7-Methylbenzo[b]thiophene

Cat. No. B081734
CAS RN: 14315-15-2
M. Wt: 148.23 g/mol
InChI Key: PIHVNUSWMTZFBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 7-Methylbenzo[b]thiophene often involves palladium-catalyzed Buchwald-Hartwig cross-coupling reactions. For instance, new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes can be prepared by this method, using 7-bromo or 7-amino-2,3-dimethylbenzo[b]thiophenes with substituted anilines and bromobenzenes, demonstrating a versatile approach to modifying the benzo[b]thiophene core for various applications (Queiroz et al., 2007).

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives, including those with a methyl group at the 7-position, has been characterized through various spectroscopic techniques. For instance, X-ray crystallography has been used to compare the structures of methylbenzo[b]thiophene 1,1-dioxides, revealing insights into the planarity and intermolecular arrangements of these molecules (Faghi et al., 1988).

Chemical Reactions and Properties

Benzo[b]thiophene derivatives undergo a variety of chemical reactions that highlight their reactivity and potential for further functionalization. These reactions include bromination, nitration, and substitution reactions that enable the introduction of diverse functional groups into the benzo[b]thiophene framework. For example, the bromination and nitration of 7-chloro-3-methylbenzo[b]thiophen have been explored, offering pathways to 2-substituted compounds and demonstrating the compound's versatility (Chapman et al., 1972).

Physical Properties Analysis

The physical properties of 7-Methylbenzo[b]thiophene derivatives, such as their melting points, solubility, and crystal structures, are influenced by the nature of the substituents and the overall molecular architecture. Studies on the X-ray structure of methylbenzo[b]thiophene 1,1-dioxides provide valuable information on the effect of methylation on the physical characteristics of these compounds, including their crystalline states and solubility (Faghi et al., 1988).

Chemical Properties Analysis

The chemical properties of 7-Methylbenzo[b]thiophene derivatives, such as their reactivity towards electrophilic and nucleophilic agents, their potential for further chemical transformations, and their stability, are central to their utility in various applications. The synthesis and reactivity studies of these compounds shed light on their potential for use in developing new materials and pharmaceuticals (Queiroz et al., 2007).

Scientific Research Applications

  • Chemical Reactions and Derivative Synthesis : 7-Methylbenzo[b]thiophene has been used as a precursor for the synthesis of various derivatives through reactions like nitration, bromination, and acetylation. These derivatives have potential applications in different chemical and pharmaceutical fields (Chapman, Clarke, & Manolis, 1972).

  • Pharmacologically Active Derivatives : Studies have shown that certain derivatives of 7-Methylbenzo[b]thiophene, such as 3-(N-Alkyl-N-2-chloroethylaminomethyl)-5- or 7-halogenobenzo[b]thiophens, possess pharmacological activity. These compounds have been synthesized and analyzed for potential medical applications (Chapman, Clarke, & Sawhney, 1968).

  • Photocyclization and Photochromic Properties : The derivatives of 7-Methylbenzo[b]thiophene have been explored for their photoreactive properties. For instance, 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives, which include 7-Methylbenzo[b]thiophene units, exhibit reversible photocyclization and show potential as materials with photochromic properties (Uchida, Nakayama, & Irie, 1990).

  • Antioxidant Activity Evaluation : Research on 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes, which are derivatives of 7-Methylbenzo[b]thiophene, has shown that these compounds exhibit significant antioxidant properties. This finding suggests potential applications in the development of antioxidants and related health products (Queiroz, Ferreira, Calhelha, & Estevinho, 2007).

  • Urokinase Inhibition : 4-Substituted benzo[b]thiophene-2-carboxamidines, derived from 7-Methylbenzo[b]thiophene, have been synthesized and identified as potent and selective inhibitors of urokinase-type plasminogen activator. This finding highlights their potential in therapeutic applications, particularly in treating conditions involving urokinase activity (Bridges, Lee, Schwartz, Towle, & Littlefield, 1993).

Safety And Hazards

While the specific safety and hazards of 7-Methylbenzo[b]thiophene are not mentioned in the retrieved papers, it is generally recommended to handle such chemicals with care, avoiding contact with skin and eyes, and avoiding formation of dust and aerosols .

Future Directions

Thiophene derivatives, including 7-Methylbenzo[b]thiophene, have been the focus of many research studies due to their potential biological activities. For instance, they have been studied for their potential anti-inflammatory and anticancer properties . Future research could focus on further exploring these properties and developing new therapeutic agents based on these compounds .

properties

IUPAC Name

7-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8S/c1-7-3-2-4-8-5-6-10-9(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIHVNUSWMTZFBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879737
Record name 7-Methylbenzo[b]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylbenzo[b]thiophene

CAS RN

14315-15-2
Record name Benzo(b)thiophene, 7-methyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methylbenzo[b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methyl-1-benzothiophene
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Synthesis routes and methods I

Procedure details

To a solution of intermediate 136, (2,2-diethoxyethyl)(o-tolyl)sulfane (0.58 g, 2.41 mmol) in chlorobenzene (20 mL) was added polyphosphoric acid. The reaction mixture was stirred at reflux for 18 h. Water (100 mL) was then added and the organic material was extracted with CH2Cl2 (2×50 mL). The organic solution was dried (MgSO4) and concentrated in vacuo to afford 335 mg (94% yield) of the title compound: 1H NMR (400 MHz, CDCl3) δ: 7.68 (1H, d, J=7.8 Hz), 7.43 (1H, d, J=5.4 Hz), 7.36 (1H, d, J=5.4 Hz), 7.30 (1H, dd, J=7.8, 7.1 Hz), 7.14 (1H, d, J=7.1 Hz), 2.58 (3H, s); LCMS (M+H)+ m/z 148.
[Compound]
Name
intermediate 136
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods II

Procedure details

To a solution of (2,2-diethoxyethyl)(o-tolyl)sulfane (0.58 g, 2.41 mmol) in chlorobenzene (20 mL) was added polyphosphoric acid. The reaction mixture was stirred at reflux for 18 h. Water (100 mL) was then added and the organic material was extracted with CH2Cl2 (2×50 mL). The organic solution was dried (MgSO4) and concentrated in vacuo to afford 335 mg (94% yield) of the title compound: 1H NMR (400 MHz, CDCl3) δ: 7.68 (1H, d, J=7.8 Hz), 7.43 (1H, d, J=5.4 Hz), 7.36 (1H, d, J=5.4 Hz), 7.30 (1H, dd, J=7.8, 7.1 Hz), 7.14 (1H, d, J=7.1 Hz), 2.58 (3H, s); LCMS (M+H)+ m/z 148.
Quantity
0.58 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
94%

Synthesis routes and methods III

Procedure details

To a heated (130° C.) solution of polyphosphoric acid (59 g) in chlorobenzene (500 ml) is added a solution of 1-[(2,2-dimethoxyethyl)thio]-2-methyl-benzene (23.4 g, 110 mmol) in chlorobenzene (125 ml) slowly over several hours and when addition is complete the reaction mixture is heated for a further 8 hours. The reaction mixture is cooled to ambient temperature and stirred for an additional 24 hours. Water is added, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over anhydrous MgSO4, filtered, and concentrated. The crude material thus obtained is purified via flash chromatography on silica gel eluting with 100% pentane then 100% hexanes to afford 7-methyl-benzo[b]thiophene (12.65 g, 69%). 1H NMR (CDCl3): δ=7.71 (1H, d), 7.45 (1H, d), 7.39 (1H, d), 7.33 (1H, dd), 7.17 (1H, d), 2.61 (3H, s).
[Compound]
Name
polyphosphoric acid
Quantity
59 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
PD Clark, MJ Kirk, M Parvez - Canadian journal of chemistry, 1993 - cdnsciencepub.com
trans-Dichlorobis(2,3-dihydro-4- and -7-methylbenzo[b]thiophene)palladium(II), 1b and 1c, have been prepared by reaction of 2,3-dihydro-4- and -7-methylbenzo[b]thiophenes with …
Number of citations: 2 cdnsciencepub.com
DWH MacDowell, TD Greenwood - Journal of Heterocyclic …, 1965 - Wiley Online Library
In order to develop a method for synthesizing 7‐substituted derivatives of benzo[b]‐thiophene, the benzo[b]thiophene analog of 1‐tetralone, 7‐oxo‐4, 5, 6, 7‐tetrahydrobenzo‐[b]…
Number of citations: 21 onlinelibrary.wiley.com
PD Clark, DF Ewing… - Organic Magnetic …, 1976 - Wiley Online Library
All carbon resonances in the title compounds have been unequivocably assigned. Steric effects in the peri substituted compounds have been compared with analogous effects in …
Number of citations: 28 onlinelibrary.wiley.com
DS Noyce, DA Forsyth - Journal of Organic Chemistry, 1974 - ACS Publications
Work-Up and Analysis of Catholyte. The products of electro-carboxylation were converted to their methyl esters by treatment with excess methyl iodide (cf. footnote b of Table II). The …
Number of citations: 21 pubs.acs.org
S Bobinger, JT Andersson - Chemosphere, 1998 - Elsevier
The photochemical degradation of monomethylated benzo[b]thiophenes in aqueous solution was studied to elucidate the fate of crude oil components after an oil spill. One principal …
Number of citations: 30 www.sciencedirect.com
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1986 - ACS Publications
The preparation of a series of LH-imidazol-l-yl-substituted benzo [b] furan-, benzo [6] thiophene-, and indolecar boxy lie acids is described. Most of the compounds were potent inhibitors …
Number of citations: 25 pubs.acs.org
PE Cross, RP Dickinson, MJ Parry… - Journal of medicinal …, 1986 - ACS Publications
The preparation of a series of 2-(lH-imidazol-l-ylmethyl)-substituted carboxylicacids of benzo [b] furan, benzo-[bjthiophene, indole, and naphthalene is described. All compounds …
Number of citations: 27 pubs.acs.org
PT Williams, RP Bottrill - Fuel, 1995 - Elsevier
Scrap tyres were pyrolysed in two bench-scale reactors: a static batch slow pyrolysis reactor and a fluidized bed reactor. The pyrolysis oils were analysed for their content of sulfur-…
Number of citations: 138 www.sciencedirect.com
J Zhang, C Liu, P Liu, T Yan, B Wang, L Xiong… - Chemical Research in …, 2013 - Springer
A series of novel anthranilic diamides analogues containing benzo[b]thiophenyl ring was designed and synthesized. Their structures were characterized by melting points, 1 H nuclear …
Number of citations: 6 link.springer.com
P Nussbaumer, G Petranyi, A Stuetz - Journal of medicinal …, 1991 - ACS Publications
Benzo [6] thiophene analogues of the allylamine antimycotic terbinafine (2) bearing the side chain at various positions and optionally substituted by halogen have been prepared and …
Number of citations: 85 pubs.acs.org

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